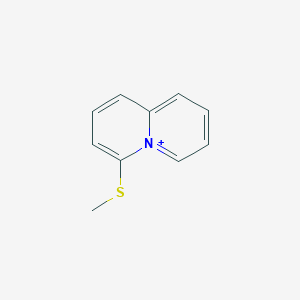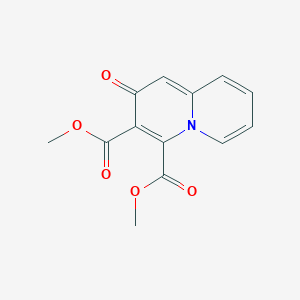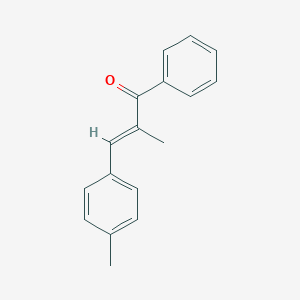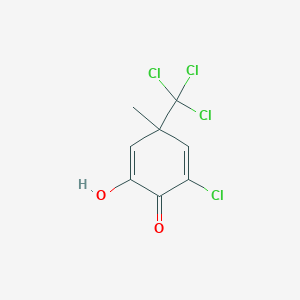
3-Tert-butoxycholest-5-en-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butoxycholest-5-en-7-one is a steroidal compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of 3-Tert-butoxycholest-5-en-7-one is not fully understood, but it is believed to act by modulating various signaling pathways in the body. It has been found to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, leading to a reduction in inflammation. It has also been found to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth.
Biochemical and Physiological Effects:
3-Tert-butoxycholest-5-en-7-one has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the body. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, it has been found to inhibit the growth of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Tert-butoxycholest-5-en-7-one for lab experiments is its high purity, which makes it suitable for scientific research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on 3-Tert-butoxycholest-5-en-7-one. One area of research could focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research could focus on its potential use in the treatment of cancer. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to improve its solubility in water for easier use in lab experiments.
Conclusion:
In conclusion, 3-Tert-butoxycholest-5-en-7-one is a steroidal compound that has potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound could lead to the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of 3-Tert-butoxycholest-5-en-7-one can be achieved using various methods. One of the most commonly used methods involves the reaction of cholesterol with Tert-butyl hydroperoxide in the presence of a catalyst. This method yields a high purity of the compound, making it suitable for scientific research.
Applications De Recherche Scientifique
3-Tert-butoxycholest-5-en-7-one has been found to have potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C31H52O2 |
|---|---|
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
(10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-[(2-methylpropan-2-yl)oxy]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one |
InChI |
InChI=1S/C31H52O2/c1-20(2)10-9-11-21(3)24-12-13-25-28-26(15-17-31(24,25)8)30(7)16-14-23(33-29(4,5)6)18-22(30)19-27(28)32/h19-21,23-26,28H,9-18H2,1-8H3/t21?,23?,24-,25?,26?,28?,30+,31-/m1/s1 |
Clé InChI |
SWKQXKCKMLECFJ-XDJLJOIVSA-N |
SMILES isomérique |
CC(C)CCCC(C)[C@H]1CCC2[C@@]1(CCC3C2C(=O)C=C4[C@@]3(CCC(C4)OC(C)(C)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(C)(C)C)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(C)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one](/img/structure/B289778.png)
![Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289780.png)
![Dimethyl 1,3-dimethylazepino[2,1,7-cd]indolizine-6,7-dicarboxylate](/img/structure/B289783.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289785.png)
![4,5-Dimethylcyclopenta[c]quinolizine-1,2-dicarboxylic acid dimethyl ester](/img/structure/B289786.png)
![Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289787.png)

![Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate](/img/structure/B289790.png)


![2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B289793.png)

